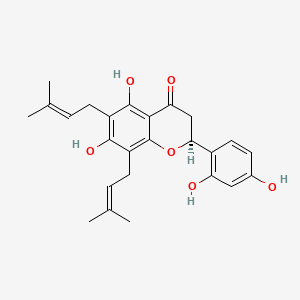

Kushenol E

Descripción general

Descripción

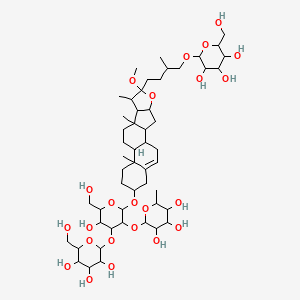

Kushenol E es un compuesto flavonóide aislado de las raíces de la planta Sophora flavescens. Es conocido por su significativa actividad anticancerígena y su papel como inhibidor no competitivo de la enzima indoleamina 2,3-dioxigenasa-1 (IDO1). Este compuesto ha captado la atención de la comunidad científica debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

Kushenol E tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Kushenol E ejerce sus efectos principalmente a través de la inhibición de la enzima indoleamina 2,3-dioxigenasa-1 (IDO1). Esta enzima juega un papel crucial en el catabolismo del aminoácido triptófano a lo largo de la vía de la quinurenina. Al inhibir IDO1, this compound reduce la producción de quinurenina y sus metabolitos, que se sabe que suprimen las respuestas inmunitarias y promueven el crecimiento tumoral. La inhibición de IDO1 por this compound conduce a una mayor actividad inmunitaria y una reducción de la progresión tumoral .

Análisis Bioquímico

Biochemical Properties

Kushenol E plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with reactive oxygen species (ROS) and peroxynitrite, neutralizing these harmful molecules and preventing oxidative stress . Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein complex involved in inflammatory responses . This interaction suggests that this compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the generation of intracellular ROS, thereby protecting cells from oxidative damage . Furthermore, it modulates the expression of genes involved in antioxidant defense and inflammatory responses, contributing to its protective effects on cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. This compound binds to and inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . Additionally, it can activate antioxidant enzymes, enhancing the cellular antioxidant defense system. This compound also affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and inflammation, highlighting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . Additionally, this compound can modulate the levels of metabolites involved in oxidative stress and inflammation, further contributing to its protective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The distribution of this compound within tissues is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in lipid-rich regions and cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize to cellular compartments such as the mitochondria and endoplasmic reticulum, where it can directly interact with ROS and other biomolecules involved in oxidative stress . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct its localization.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Kushenol E se suele aislar de fuentes naturales, específicamente de las raíces de Sophora flavescens. El proceso de extracción implica el uso de disolventes orgánicos como metanol o etanol para obtener el extracto bruto, seguido de técnicas cromatográficas para purificar el compuesto .

Métodos de producción industrial

Actualmente, no existen métodos de producción industrial ampliamente establecidos para this compound. El compuesto se obtiene principalmente mediante la extracción de fuentes naturales. Los avances en biología sintética y síntesis química pueden allanar el camino para métodos de producción más eficientes en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones

Kushenol E se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.

Principales productos formados

Comparación Con Compuestos Similares

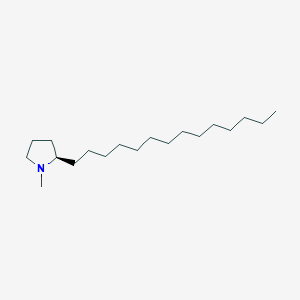

Kushenol E es parte de una clase de flavonoides aislados de Sophora flavescens. Los compuestos similares incluyen:

Kushenol C: Otro flavonóide con propiedades antiinflamatorias y antioxidantes.

Leachianona E: Un flavonóide con actividad inhibitoria de la tirosinasa.

Sophoraflavanona G: Un flavonóide con actividad antioxidante.

Kurarinona: Un flavonóide con propiedades anticancerígenas.

This compound es único debido a su potente inhibición de IDO1 y su significativa actividad anticancerígena, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYEFPSJPSRRA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912859 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-72-9 | |

| Record name | Kushenol E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flemiphilippinin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KUSHENOL E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JUH7PH28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

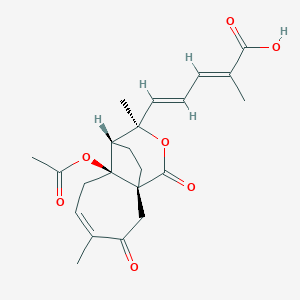

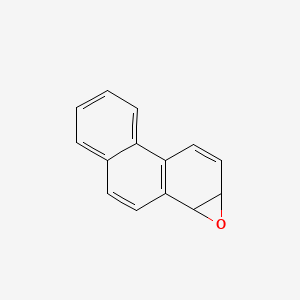

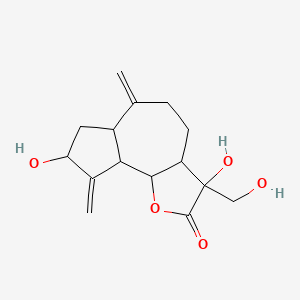

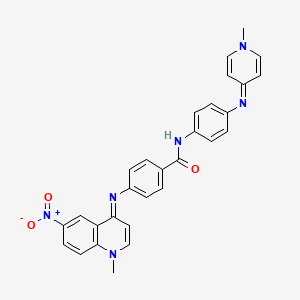

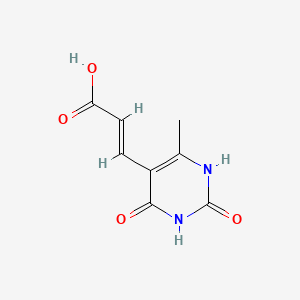

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Kushenol E?

A1: this compound, a prenylated flavonoid, has demonstrated various biological activities in in vitro and in silico studies. These include:

- Antibacterial Activity: this compound exhibits modest antibacterial activity against Acinetobacter baumannii. []

- Aldose Reductase Inhibition: This compound shows potent inhibitory activity against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting potential for managing diabetic complications. []

- Inhibition of Advanced Glycation End-products (AGEs): this compound demonstrates promising inhibitory effects on AGE formation, further supporting its potential in addressing diabetic complications. []

- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: this compound acts as a non-competitive inhibitor of IDO1, an enzyme implicated in tumor immune evasion, suggesting potential for cancer immunotherapy. []

- Antioxidant Activity: While not as potent as some other prenylated flavonoids, this compound displays significant antioxidant potential in assays measuring ABTS radical scavenging, peroxynitrite scavenging, and total reactive oxygen species (ROS) inhibition. []

Q2: How does this compound interact with Indoleamine 2,3-dioxygenase 1 (IDO1)?

A2: this compound has been identified as a non-competitive inhibitor of IDO1. [] While the exact binding site remains to be fully elucidated, kinetic analyses, thermal stability assays, and surface plasmon resonance (SPR) studies confirm its interaction with IDO1. [] Molecular docking simulations and mutagenesis assays are being employed to further characterize the structural details of this interaction. []

Q3: Does the structure of this compound influence its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research on related prenylated flavonoids from Sophora flavescens provides some insights:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)

![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)